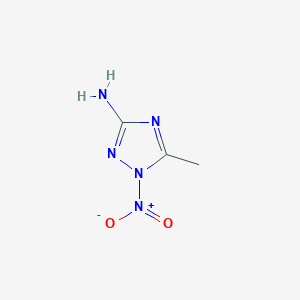

5-Methyl-1-nitro-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42216-41-1 |

|---|---|

Molecular Formula |

C3H5N5O2 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

5-methyl-1-nitro-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6) |

InChI Key |

DYSDPIBBBDKVFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1 Nitro 1,2,4 Triazol 3 Amine and Its Derivatives

Direct Synthesis Routes to the 5-Methyl-1-nitro-1,2,4-triazol-3-amine Core

The construction of the this compound framework can be achieved through two primary strategies: the nitration of a pre-existing 5-methyl-1,2,4-triazol-3-amine system or the cyclization of precursors that already contain the necessary methyl and nitro functionalities.

Nitration Reactions of Precursor 1,2,4-Triazole (B32235) Systems

A common and effective method for the synthesis of nitro-substituted triazoles is the direct nitration of an appropriate precursor. In the case of this compound, the synthesis would typically start from 3-amino-5-methyl-1,2,4-triazole. The nitration is generally carried out using a mixture of concentrated sulfuric acid and nitric acid. This powerful nitrating agent facilitates the introduction of the nitro group onto the triazole ring.

The reaction conditions, such as temperature and the ratio of acids, are critical to achieving high yields and preventing unwanted side reactions. For instance, the nitration of similar amino-triazole systems is often conducted at low temperatures, typically between -15 °C and 0 °C, to control the exothermic nature of the reaction and enhance selectivity.

While direct nitration of 3-amino-5-methyl-1,2,4-triazole is a plausible route, the literature more extensively documents the nitration of the closely related compound, 5-amino-1H-1,2,4-triazole (ANTA). ANTA can be nitrated with a mixture of concentrated sulfuric acid and 100% nitric acid to yield 5-nitramino-3-nitro-1H-1,2,4-triazole. mdpi.com This suggests that the amino group of the triazole can also be a site of nitration, leading to the formation of a nitramino group.

Furthermore, methylation of ANTA with dimethyl sulfate (B86663) has been shown to produce 5-amino-1-methyl-3-nitro-1,2,4-triazole, which can then be further nitrated to yield 1-methyl-5-nitramino-3-nitro-1,2,4-triazole. mdpi.com These examples from a closely related system provide a strong basis for the synthetic strategies applicable to the 5-methyl analogue.

Table 1: Illustrative Nitration Reactions of 1,2,4-Triazole Precursors

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-amino-1H-1,2,4-triazole | H₂SO₄/HNO₃ | - | 5-nitramino-3-nitro-1H-1,2,4-triazole | - | mdpi.com |

| 5-amino-1-methyl-3-nitro-1,2,4-triazole | H₂SO₄/HNO₃ | - | 1-methyl-5-nitramino-3-nitro-1,2,4-triazole | - | mdpi.com |

Note: The table provides examples of nitration on similar 1,2,4-triazole systems to illustrate the general methodology, as direct literature on the nitration of 3-amino-5-methyl-1,2,4-triazole to the target compound is limited.

Cyclization Reactions for 1,2,4-Triazole Ring Formation with Methyl and Nitro Substitution

An alternative to post-synthesis nitration is the construction of the 1,2,4-triazole ring from precursors that already incorporate the methyl and nitro or nitro-precursor groups. This approach can offer better control over the regioselectivity of the final product. Various cyclization strategies are employed in the synthesis of substituted 1,2,4-triazoles.

One such strategy involves the condensation of amidines or related compounds with hydrazides. For example, the synthesis of 3-trinitromethyl-5-methyl-1,2,4-triazole has been achieved through a multi-step process involving a nitration-cyclization reaction as the final key step, starting from FOX-7. nih.gov This highlights the feasibility of incorporating highly energetic groups during the ring formation process.

Another approach is the [3+2] cycloaddition of nitrile imines with nitriles. This method allows for the regioselective synthesis of 5-substituted 1,2,4-triazoles. energetic-materials.org.cn By selecting appropriate starting materials, it is conceivable to construct the this compound core.

The synthesis of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole provides a relevant example of building a 5-methyl-1,2,4-triazole core that could potentially be converted to the target compound through subsequent reactions. mdpi.com

Table 2: Examples of Cyclization Reactions for Substituted 1,2,4-Triazoles

| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazonyl chloride | CF₃CN | NEt₃, CH₂Cl₂, rt, 12 h | 5-Trifluoromethyl-1,2,4-triazole | - | energetic-materials.org.cn |

| N-phenyl ethyl acetydrazonate | Cyanamide | Methanol, reflux, 12 h | 5-amino-3-méthyl N¹-phényl-1,2,4-triazole | - | uni-muenchen.de |

Note: This table illustrates general cyclization strategies for forming substituted 1,2,4-triazoles that could be adapted for the synthesis of the target compound.

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, its properties can be further modified by carrying out reactions at its functional groups. The amino and nitro groups are the primary sites for such transformations, allowing for the introduction of additional energetic moieties or the alteration of the compound's physical and chemical characteristics.

Transformations at the Amino Group

The amino group in the 3-position of the triazole ring is a versatile handle for a variety of chemical transformations. It can undergo reactions such as alkylation, arylation, diazotization, and oxidation. rsc.org These reactions can be used to link the triazole core to other energetic groups or to create new functionalities.

For instance, the amino group can be converted into a nitramino group (-NHNO₂) through nitration, which significantly enhances the energetic properties of the resulting compound. The synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole from 5-amino-1H-1,2,4-triazol-3-acetic acid demonstrates the feasibility of nitrating the amino group in a substituted triazole. rsc.orgnih.gov

Furthermore, the amino group can be used as a nucleophile to react with electrophilic reagents. For example, the condensation of 3-amino-5-nitro-1,2,4-triazole with 2,4,6-trinitrochlorobenzene yields 1-picryl-3-amino-5-nitro-1,2,4-triazole, demonstrating the introduction of an additional energetic picryl group.

Table 3: Representative Transformations at the Amino Group of Amino-nitro-triazoles

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-amino-1H-1,2,4-triazol-3-acetic acid | Mixed acid | - | 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole | - | rsc.orgnih.gov |

| 3-amino-5-nitro-1,2,4-triazole (ANTA) | 2,4,6-trinitrochlorobenzene | DMF, NaF, 70 °C, 8 h | 1-picryl-3-amino-5-nitro-1,2,4-triazole | - |

Note: The examples in this table use the closely related 5-amino-3-nitro-1,2,4-triazole (ANTA) and its derivatives to illustrate potential reactions at the amino group of the target compound.

Reactions Involving the Nitro Group

The nitro group on the triazole ring also offers opportunities for chemical modification, although these reactions are generally less common than those involving the amino group. The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire triazole ring.

One potential transformation is the reduction of the nitro group to an amino group. This would provide a route to di-amino substituted methyl-triazoles, which could then be further functionalized. Various reducing agents are known to selectively reduce nitro groups in the presence of other functional groups.

Strategic Introduction of Additional Energetic Moieties

A key objective in the field of energetic materials is to increase the energy density and performance of compounds. This is often achieved by strategically introducing additional energetic moieties onto a stable core structure like this compound.

Energetic groups that can be introduced include nitro (-NO₂), nitramino (-NHNO₂), azido (B1232118) (-N₃), and trinitromethyl (-C(NO₂)₃) groups. As discussed previously, the amino group is a common site for the introduction of a nitramino or a picryl group. rsc.orgnih.gov

Another strategy is to link two triazole rings together, often through an azo (-N=N-) bridge, to create larger, highly energetic molecules. The synthesis of N,N'-dinitramino-bis(1,2,4-triazole) derivatives showcases this approach. rsc.org

Furthermore, the synthesis of energetic salts is a common strategy to improve the thermal stability and detonation performance of energetic compounds. The acidic protons on the triazole ring or on a nitramino group can be reacted with nitrogen-rich bases like hydrazine, guanidine, or aminoguanidine (B1677879) to form energetic salts. mdpi.comrsc.orgnih.gov

Table 4: Examples of Introducing Additional Energetic Moieties to Triazole Cores

| Triazole Core | Reagent/Strategy | Product | Energetic Moiety Introduced | Reference |

|---|---|---|---|---|

| 5-amino-1H-1,2,4-triazol-3-acetic acid | Nitration | 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole | -C(NO₂)₃, -NHNO₂ | rsc.orgnih.gov |

| 3-amino-5-nitro-1,2,4-triazole | 2,4,6-trinitrochlorobenzene | 1-picryl-3-amino-5-nitro-1,2,4-triazole | Picryl group | |

| Bis(3-amino-1H-1,2,4-triazol-5-yl) | Azo coupling and Nitration | Azo-bridged bis(nitramino-triazole) | Azo bridge, Nitramino group | rsc.org |

Note: This table provides examples of strategies for incorporating additional energetic groups into various triazole-based compounds.

Green Chemistry Approaches and Sustainable Synthesis in Nitro-Triazole Production

The application of green chemistry principles to the production of nitro-triazoles, such as this compound and its derivatives, aims to reduce waste, minimize energy consumption, and utilize less hazardous substances. Key areas of innovation include the use of greener solvents, alternative energy sources, and more efficient catalytic systems.

While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the methodologies developed for similar structures provide a clear roadmap for future research. The principles of using aqueous media and safer oxidizing agents are directly applicable and represent a promising avenue for the sustainable production of this and other nitro-triazole derivatives.

Further research into sustainable synthesis is exploring the use of alternative energy sources like microwave and ultrasound irradiation. jmrionline.comresearchgate.net These techniques can significantly reduce reaction times and energy consumption, leading to more efficient and environmentally friendly processes. Additionally, the development of novel catalysts that can operate under milder conditions and in greener solvents is a key area of focus.

The following table summarizes a green synthetic approach for a closely related nitro-triazole, highlighting the key parameters that align with the principles of sustainable chemistry.

| Product | Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Principles |

| 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) | 3,5-diamino-1,2,4-triazole (DAT) | Potassium Peroxymonosulfate (Oxone) | Water | 40 | 85 | Use of a safer solvent (water), less hazardous reagents, and mild reaction conditions. scribd.com |

This table is based on data for a structurally similar compound and illustrates the application of green chemistry principles in nitro-triazole synthesis.

The continued development of such green methodologies is essential for the future of energetic materials manufacturing, ensuring both high performance and environmental responsibility.

Intrinsic Chemical Reactivity and Mechanistic Pathways of 5 Methyl 1 Nitro 1,2,4 Triazol 3 Amine

Electronic Effects of the Nitro and Methyl Groups on Triazole Ring Reactivity

The chemical behavior of the 1,2,4-triazole (B32235) ring in 5-Methyl-1-nitro-1,2,4-triazol-3-amine is significantly influenced by the electronic properties of its substituents: the nitro (NO2) group and the methyl (CH3) group. The triazole ring itself is an aromatic heterocycle with two carbon and three nitrogen atoms. chemicalbook.com This system possesses 6π electrons, which are delocalized across the ring, conferring aromatic character. chemicalbook.com However, the presence of three electronegative nitrogen atoms renders the carbon atoms in the ring electron-deficient. chemicalbook.com

The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization of electron density from the ring. This deactivating effect further diminishes the electron density of the triazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. chemicalbook.com The presence of the nitro group significantly increases the electron affinity of the triazole molecule. rsc.orgrsc.org

The interplay of these electronic effects governs the reactivity of this compound, directing the outcomes of various chemical transformations.

Reaction Mechanisms of Characteristic Transformations

Nucleophilic Substitution Reactions and Their Scope

The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com This reactivity is enhanced by the strong electron-withdrawing nitro group. Nucleophilic substitution reactions on the triazole ring of this compound can occur, although the specific scope for this particular compound is not extensively detailed in the provided search results. Generally, for nitro-activated aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. This mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. In the case of nitroquinolines, vicarious nucleophilic substitution of hydrogen (VNS) has been observed, where a nucleophile attacks a carbon atom bearing a hydrogen, and the reaction is facilitated by the nitro group. nih.gov

Electrophilic Aromatic Substitution Patterns on the Triazole Ring

Due to the high electron density on the nitrogen atoms and the electron-deficient nature of the carbon atoms, electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can result in substitution at either the N1 or N4 positions, depending on the reaction conditions. chemicalbook.com For 3-amino-1,2,4-triazole, acylation can occur at the exocyclic amino group or at the ring nitrogen atoms, with the outcome influenced by the nature of the acylating agent. researchgate.net Given the strong deactivating effect of the nitro group in this compound, electrophilic substitution on the carbon atoms of the triazole ring is expected to be highly unfavorable.

Ring-Opening and Degradation Pathways under Various Conditions

The 1,2,4-triazole ring exhibits considerable stability. rsc.orgrsc.org However, under certain conditions, ring-opening and degradation can occur. Studies on the degradation of triazole fungicides have proposed pathways involving dehydrochlorination, cyclization, and hydroxylation under photo-electrocatalytic oxidation. nih.gov For 3-nitrotriazole, electron attachment can lead to dissociation, although the primary fragmentation channel is the cleavage of a hydrogen radical, indicating the ring's stability against electron-induced cleavage. rsc.orgrsc.org The presence of the nitro group does, however, introduce new dissociation channels, mostly involving processes directly related to the NO2 group. rsc.org In the context of the insensitive high-energy explosive 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO), decomposition can be initiated by C-NO2 bond homolysis at high temperatures or under shock, or through bimolecular hydrogen atom transfers in the condensed phase. acs.org

Tautomerism and Isomerization Dynamics within the Nitro-Triazole Framework

1,2,4-Triazole and its derivatives can exist in different tautomeric forms. The parent 1,2,4-triazole exists as an equilibrium mixture of 1H- and 4H-tautomers. chemicalbook.com For substituted 1,2,4-triazoles, the position of the tautomeric equilibrium is influenced by the nature and position of the substituents. ijsr.net In the case of 3-nitro-1,2,4-triazole (B13798), the 1H-tautomer is generally the most stable. researchgate.net The tautomerism of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) has been studied, and it is known that the rate of tautomerism between the 1H- and 2H-forms increases with temperature. researchgate.net For 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO), several tautomers have been investigated computationally, including enol and aci-nitro forms. acs.org The radical anions of NTO have also been shown to exhibit non-degenerate tautomers. nih.gov Theoretical studies on the isomerization reactions of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been conducted using density functional theory. jcchems.com

Electrochemical Behavior and Redox Transformations of Nitro-Triazoles

The electrochemical behavior of 1,2,4-triazole and its derivatives has been investigated. In acidic media, 1,2,4-triazole exhibits a single reduction wave, which is attributed to the reduction of the N=N moiety. scispace.comresearchgate.nettsijournals.com The process is generally irreversible and diffusion-controlled. scispace.comresearchgate.nettsijournals.com

The presence of a nitro group significantly impacts the electrochemical properties. Nitro compounds are known to undergo redox transformations. nih.gov The electrochemical reduction of nitrotriazoles in aqueous media can lead to the formation of new high-nitrogen azo and azoxy compounds. rsc.org In a study of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine (B1665763) monohydrate, the nitro group was found to be irreversibly reduced in a six-electron step to form the corresponding amine in acidic aqueous media. nih.gov In aprotic media, the reduction occurred in two stages. nih.gov The reduction of 3-nitro-1,2,4-triazol-5-one (NTO) by various reducing agents has also been reported, leading to the formation of 3-amino-1,2,4,triazole-5-one (ATO). researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Methyl 1 Nitro 1,2,4 Triazol 3 Amine and Analogues

Single-Crystal X-ray Diffraction Studies of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For 5-Methyl-1-nitro-1,2,4-triazol-3-amine, while specific crystal data is not extensively published, analysis of closely related nitrotriazole analogues provides significant insight into its expected molecular and supramolecular features. The crystal structure of these compounds is heavily influenced by the interplay of the planar triazole ring, the electron-withdrawing nitro group, and the hydrogen-bonding capabilities of the amine group.

Conformational Analysis and Steric Hindrance

The 1,2,4-triazole (B32235) ring itself is an aromatic, planar heterocycle. The primary conformational variables for this compound would be the rotation of the exocyclic nitro and amine groups relative to this plane. In many nitroaromatic compounds, the nitro group tends to be nearly coplanar with the ring to maximize π-delocalization. However, intermolecular forces in the crystal lattice can cause a slight twist. semanticscholar.org

Steric hindrance, the repulsion between non-bonding atoms or groups in a molecule, can significantly influence conformation. youtube.comyoutube.com In this molecule, the presence of the methyl group at the C5 position, adjacent to the N1-nitro group, could introduce steric strain that forces the nitro group to twist out of the plane of the triazole ring. This twisting would disrupt the conjugation between the nitro group and the ring, which in turn affects the electronic properties and stability of the molecule. The degree of this twist is a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring a non-planar arrangement). nih.gov

Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The supramolecular architecture of nitrotriazoles is dominated by a network of intermolecular interactions, primarily hydrogen bonds. nih.gov The amino group (-NH2) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. rsc.orgresearchgate.net It is therefore expected that the crystal structure of this compound would feature extensive hydrogen bonding, such as N-H···O and N-H···N interactions, linking molecules into one-, two-, or three-dimensional networks. nih.gov These interactions are crucial in determining the crystal packing and density.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic triazole rings of adjacent molecules can contribute to the stability of the crystal structure. nih.govrsc.org These interactions occur when the planar rings stack on top of each other, often in an offset fashion. The presence of both strong hydrogen bonding and π-stacking interactions creates a robust and densely packed solid-state architecture. researchgate.net

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is common in molecules that can form different patterns of intermolecular interactions, particularly hydrogen bonds. Given the multiple hydrogen bond donors and acceptors in this compound, it is plausible that it could exhibit polymorphism. Different arrangements of hydrogen bonds and π-stacking interactions could lead to polymorphs with varying densities, thermal stabilities, and other physical properties. While no specific polymorphs of the title compound have been detailed in the literature, the structural variability is a key consideration for materials in this class.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Precise Structural Assignment and Solution Dynamics

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. mdpi.com For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the chemical environment of each atom. Although specific experimental spectra for this compound are not widely reported, the expected chemical shifts can be predicted based on data from analogous structures. mdpi.com

Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₃ | ~2.2 - 2.5 | Singlet, typical for a methyl group on a heterocyclic ring. |

| -NH₂ | ~7.3 - 7.7 | Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O. mdpi.com | |

| ¹³C | -CH₃ | ~10 - 15 | |

| C3-NH₂ | ~155 - 165 | Carbon attached to the amino group. | |

| C5-CH₃ | ~145 - 155 | Carbon attached to the methyl group. The signal for a carbon bonded to a nitro group can be broadened due to the quadrupole moment of the ¹⁴N nucleus. mdpi.com | |

| ¹⁵N | N (ring) | -70 to -230 | "Pyridine-like" and "pyrrole-like" nitrogens will have distinct shifts. mdpi.com |

| -NH₂ | -300 to -320 | High-field signal characteristic of amino groups. mdpi.com |

Solution dynamics such as tautomerism (proton migration between ring nitrogens) and the rate of proton exchange on the amino group can also be studied by NMR. Temperature-dependent NMR studies could reveal information about these dynamic processes and any potential rotational barriers of the exocyclic groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the spectra would be dominated by vibrations of the nitro, amino, methyl, and triazole ring moieties.

Expected Vibrational Frequencies (cm⁻¹)

| Frequency Range | Assignment | Notes |

|---|---|---|

| 3300 - 3500 | N-H stretching | Asymmetric and symmetric stretches of the primary amine group. researchgate.net |

| 2900 - 3100 | C-H stretching | Aromatic and methyl C-H stretches. |

| ~1600 - 1650 | N-H bending (scissoring) | Deformation mode of the amino group. |

| 1530 - 1580 | NO₂ asymmetric stretching | A strong band, characteristic of nitro compounds. esisresearch.orgorientjchem.org |

| 1450 - 1550 | C=N, N=N ring stretching | Vibrations of the triazole ring. researchgate.net |

| 1340 - 1390 | NO₂ symmetric stretching | A strong band, characteristic of nitro compounds. esisresearch.orgorientjchem.org |

High-Resolution Mass Spectrometry and Fragmentation Analysis for Molecular Formula and Structural Insights

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₃H₅N₅O₂), the expected exact mass would be approximately 143.0443 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) would also reveal characteristic fragmentation patterns that provide structural information. Based on the analysis of isomers and related compounds like 4-methyl-3-nitro-1,2,4-triazol-5-one (MNTO), several key fragmentation pathways can be anticipated. researchgate.netnist.gov

Potential Fragmentation Pathways:

Loss of the nitro group: A common fragmentation for nitro compounds is the loss of •NO₂ (46 Da) or •O and •NO.

Ring cleavage: The triazole ring can fragment in various ways, leading to the loss of species like N₂, HCN, or CH₃CN.

Loss of methyl radical: Cleavage of the C-CH₃ bond would result in the loss of a •CH₃ radical (15 Da).

Analysis of these fragments allows for the reconstruction of the molecular structure and provides confirmation of the connectivity of the atoms. For instance, the presence of fragments corresponding to the triazole ring would confirm the core heterocyclic structure. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the "Theoretical and Computational Chemistry of this compound" that strictly adheres to the provided detailed outline.

The search for specific data on this compound (also known as 3-Methyl-5-nitroamino-1,2,4-triazole, CAS 42216-41-1) did not yield published studies containing the required information for the following sections:

Theoretical and Computational Chemistry of 5 Methyl 1 Nitro 1,2,4 Triazol 3 Amine

Crystal Structure Prediction and Lattice Energy Calculations:No data on the predicted or experimentally determined crystal structure, nor any calculations of its lattice energy, were found.

While extensive research exists on related triazole derivatives, such as 3-amino-5-nitro-1,2,4-triazole (ANTA) and 3-nitro-1,2,4-triazole-5-one (NTO), extrapolating this data would not be scientifically accurate. The presence of the methyl group in the target compound is expected to significantly influence its electronic, structural, and energetic properties, making data from analogues an unsuitable substitute for a scientifically rigorous article focused solely on 5-Methyl-1-nitro-1,2,4-triazol-3-amine.

Therefore, due to the absence of specific research data required to populate the highly detailed and technical subsections of the provided outline, this request cannot be fulfilled at this time.

Applications in Advanced Materials Science and Chemical Engineering

Energetic Materials and High-Energy Density Compounds (HEDCs)

The 1,2,4-triazole (B32235) ring, when substituted with both an amino (-NH2) group and a nitro (-NO2) group, forms the basis for a class of significant energetic materials. The presence of a high-nitrogen heterocyclic ring contributes positively to the heat of formation and the generation of gaseous products upon decomposition, which are key characteristics of energetic materials.

Thermal Stability and Decomposition Kinetics

The thermal stability of nitro-triazoles is a key feature of their utility. The 1,2,4-triazole ring itself is inherently stable due to its aromatic character. acs.org The initial step in the thermal decomposition of N-nitro triazoles is often the cleavage of the N-NO2 bond. researchgate.netacs.org For C-nitro triazoles, the initial step can be the loss of the C-NO2 group or ring cleavage. researchgate.netacs.org The decomposition of related compounds is a complex process that can produce a variety of gaseous products, including N2, CO2, NO, and N2O. researchgate.netbohrium.com While specific decomposition temperatures and kinetic parameters for 5-Methyl-1-nitro-1,2,4-triazol-3-amine are unavailable, compounds based on the nitro-triazole scaffold are known for good thermal stability. acs.orgresearchgate.net

Sensitivity to Mechanical Stimuli (Impact, Friction)

A critical aspect of modern energetic materials is low sensitivity to accidental initiation by impact or friction. Nitro-triazole derivatives are often investigated for the development of insensitive high explosives (IHEs). The stability of the triazole ring and the potential for extensive intermolecular hydrogen bonding (particularly between the amino group of one molecule and the nitro group or ring nitrogens of another) can significantly decrease sensitivity. For example, ANTA is noted for its insensitivity to impact. researchgate.net It is anticipated that this compound would also exhibit relatively low sensitivity, a characteristic feature of this structural family.

Design Principles for Insensitive High Explosives (IHEs) Derived from Nitro-Triazole Scaffolds

The design of IHEs based on nitro-triazole scaffolds follows several key principles that aim to balance high performance with low sensitivity.

High Nitrogen Content : The triazole ring provides a backbone with a high percentage of nitrogen, which leads to a high positive heat of formation and a large volume of gaseous products upon detonation. acs.org

Aromatic Stability : The aromatic nature of the triazole ring imparts significant thermal stability to the molecule. acs.orgresearchgate.net

Hydrogen Bonding : The presence of amino groups and nitro groups allows for the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice. This is a crucial factor in dissipating energy from mechanical stimuli, thereby reducing impact and friction sensitivity.

Molecular Planarity : A planar molecular structure can facilitate layered packing in the crystal, which is another feature associated with reduced sensitivity.

Oxygen Balance : Attaching nitro groups is the primary method for improving the oxygen balance of the molecule, which is essential for achieving high detonation performance. The goal is to have enough oxygen to fully oxidize the carbon and hydrogen in the molecule to CO2 and H2O.

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

While the direct application of this compound is not documented, its un-nitrated precursor, 5-Methyl-1H-1,2,4-triazol-3-amine, serves as a versatile building block. bldpharm.com The amino group on the triazole ring is a key functional handle for further chemical transformations.

Precursors for Complex Nitrogen-Rich Heterocycles

Amino-triazoles are valuable precursors for synthesizing more complex, nitrogen-rich heterocyclic systems. The amino group can undergo various reactions, such as diazotization, alkylation, and condensation, to build larger, often energetic, molecular frameworks. researchgate.netbohrium.com These subsequent reactions allow for the tuning of properties like density, thermal stability, and energetic performance by linking triazole rings together or attaching other energetic functional groups. The synthesis of such complex molecules is a cornerstone of modern energetic materials research. bohrium.com

Scaffolds for Functional Material Development

The 1,2,4-triazole heterocycle is a versatile building block in the synthesis of more complex functional molecules. The presence of multiple nitrogen atoms and the potential for substitution at various positions on the ring make it an excellent scaffold for developing materials with tailored properties.

Key Structural Features for Functionalization:

Triazole Ring: The aromatic and electron-rich nature of the triazole ring provides a stable core. The nitrogen atoms can act as coordination sites for metal ions or as hydrogen bond acceptors.

Amino Group (-NH2): This group is a key site for further chemical modifications. It can be alkylated, arylated, or acylated to introduce new functional moieties. Diazotization of the amino group can lead to the formation of highly energetic compounds or serve as a reactive intermediate for synthesizing other derivatives. researchgate.net

Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, enhancing its potential as an energetic material. It also provides an additional site for coordination with metal ions.

Methyl Group (-CH3): The methyl group can influence the solubility and crystal packing of the compound and its derivatives.

The combination of these functional groups on a single triazole ring makes this compound a promising precursor for the synthesis of a wide range of functional materials, including energetic materials, pharmaceuticals, and agrochemicals. nih.gov

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen-rich structure of this compound makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The triazole ring's nitrogen atoms, the amino group, and the nitro group's oxygen atoms can all serve as potential coordination sites for metal ions.

The resulting coordination compounds can exhibit a range of interesting properties, including high thermal stability and energetic characteristics. For instance, related nitro- and amino-functionalized triazole derivatives have been successfully used to synthesize energetic coordination polymers. nih.gov The incorporation of metal ions into the structure can lead to materials with enhanced density, detonation performance, and sensitivity compared to the free ligand.

Potential Coordination Modes of this compound in MOFs:

| Coordination Site | Metal Ion Interaction | Potential Properties of MOF |

| Triazole Ring Nitrogens | Bridging or chelating metal centers | High structural stability, porosity |

| Amino Group Nitrogen | Coordination to a single metal center | Modified electronic properties, catalytic activity |

| Nitro Group Oxygens | Chelation or bridging of metal ions | Enhanced energetic performance, specific catalytic sites |

The versatility in coordination allows for the design of MOFs with diverse topologies and functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Functional Materials for Sensors, Catalysis, and Energy Storage

While specific research on this compound in these areas is not widely available, the functional groups present in the molecule suggest its potential for such applications.

Sensors: The triazole moiety and the amino group can interact with various analytes through hydrogen bonding or coordination, making it a potential candidate for the development of chemical sensors. The nitro group can also participate in electrochemical detection mechanisms.

Catalysis: The nitrogen atoms of the triazole ring and the amino group can act as basic sites, potentially catalyzing a range of organic reactions. chemscene.com Furthermore, if incorporated into MOFs, the metal centers can act as Lewis acid catalysts.

Energy Storage: The high nitrogen content and the presence of the energetic nitro group suggest that this compound and its derivatives could be explored as components in high-energy-density materials for energy storage applications. The electrochemical properties of related nitro-amino-triazoles could be investigated for their potential use in battery or supercapacitor electrodes.

Corrosion Inhibition Mechanisms Involving Triazole Derivatives

Triazole derivatives are well-known corrosion inhibitors for various metals and alloys in acidic environments. nih.gov The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen, in the case of triazoles) and the vacant d-orbitals of the metal atoms. researchgate.net The presence of π-electrons in the aromatic triazole ring can also contribute to the adsorption through π-metal interactions.

The functional groups on the triazole ring play a crucial role in its effectiveness as a corrosion inhibitor. The amino and nitro groups in this compound could enhance its adsorption on metal surfaces. The amino group can be protonated in acidic solutions, facilitating physisorption, while the nitrogen atoms of the triazole ring and the amino group can participate in chemisorption.

Comparative Inhibition Efficiencies of Triazole Derivatives:

Studies on similar triazole derivatives have demonstrated their effectiveness in inhibiting corrosion. For example, 3-Methyl-4-amino-1,2,4-triazole has shown high inhibition efficiency for copper-nickel alloys in saline solutions. researchgate.net

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 3-Methyl-4-amino-1,2,4-triazole | Copper-Nickel 70-30 | 3% NaCl | >95 | researchgate.net |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene) amino)-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 88.6 | icrc.ac.ir |

| Methyl 3H-2,3,5-triazole-1-formate | Mild Steel | 1 M HCl | 93.8 | icrc.ac.ir |

These findings suggest that this compound could also be an effective corrosion inhibitor, warranting further investigation into its performance and mechanism of action.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Nitro-Triazole Compounds

The synthesis of nitro-triazole compounds is a cornerstone of their study and application. Future research is intensely focused on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, offering improved safety and a wider substrate scope.

Key emerging strategies include:

Multi-component Reactions: One-pot, multi-component reactions are gaining traction as they simplify procedures and reduce waste. frontiersin.org The development of new catalytic systems, including metal-free options, allows for the direct construction of the triazole ring from various nitrogen sources and building blocks. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and time, which can enhance safety and yield, particularly for nitration steps. This methodology is expected to be crucial for the scalable and safer production of nitro-triazole derivatives.

Strategic Functionalization: Research is also directed at improving existing methods, such as developing single-step syntheses to replace multi-step procedures, thereby lowering production costs and simplifying the process. researchgate.netenergetic-materials.org.cn

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Click Chemistry (CuAAC) | Copper-catalyzed cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. | High efficiency, simplicity, excellent yields, wide substrate scope. | nih.gov |

| Three-Component Reactions | A one-pot reaction where at least three different starting materials react to form a single product. | Operational simplicity, reduced waste, diversification of target products. | frontiersin.org |

| Metal-Free Synthesis | Cycloaddition processes that do not require a metal catalyst, often relying on reactive intermediates. | Avoids metal contamination, potentially lower cost and environmental impact. | researchgate.net |

| Process Simplification | Developing methods to reduce the number of synthetic steps, such as direct amination or oxidation. | Lower production cost, simplified procedures, improved safety. | researchgate.netenergetic-materials.org.cn |

Advanced Computational Modeling for Precise Property Prediction and Material Design

Computational chemistry has become an indispensable tool in materials science, enabling the in silico design and screening of new molecules before their physical synthesis. For nitro-triazoles, advanced computational modeling is paving the way for the precise prediction of their properties and the rational design of next-generation materials.

Future research in this area will focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to explore structural geometries and predict a wide range of properties. nih.gov These calculations can determine key energetic features, including density, heat of formation, detonation velocity, and pressure, allowing researchers to assess the potential of a designed molecule. acs.org

Structure-Property Relationships: Computational studies are crucial for understanding how subtle changes in molecular structure, such as the position of nitro and amino groups, affect a compound's stability and performance. nih.gov This knowledge allows for the targeted design of molecules with an optimal balance of properties.

Sensitivity and Stability Prediction: Models are being refined to predict impact and friction sensitivity, as well as thermal stability (decomposition temperature). acs.orgnih.gov This predictive capability is vital for designing safer and more reliable materials.

Molecular Docking: In the context of biological applications, molecular docking simulations can predict the binding affinity and interaction modes of nitro-triazole derivatives with biological targets like enzymes, guiding the design of new therapeutic agents. nih.govnih.gov

| Predicted Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Density & Detonation Performance | DFT, Kamlet-Jacobs Equations | Predicts energetic performance for high-energy density materials. | acs.org |

| Heat of Formation (HOF) | Gaussian suite programs | A key thermodynamic parameter for calculating detonation properties. | acs.org |

| Thermal Stability | DFT, Bond Dissociation Energy | Assesses the temperature at which a compound begins to decompose. | nih.gov |

| Impact Sensitivity | Electrostatic Potential, ΔV in crystal lattice | Predicts the stability of a material upon physical impact. | acs.org |

| Binding Affinity | Molecular Docking | Suggests possible biological activity for drug design. | nih.gov |

Exploration of New Applications in Unconventional Chemical and Materials Science Fields

While the energetic properties of nitro-triazoles are well-established, a significant future direction is the exploration of their utility in unconventional fields. The unique electronic and structural characteristics of the 5-methyl-1-nitro-1,2,4-triazol-3-amine scaffold make it a versatile building block for various functional materials.

Emerging areas of application include:

Medicinal Chemistry: Triazole derivatives have shown a wide spectrum of biological activities. nih.gov Research is increasingly exploring nitro-triazoles as potential antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govmdpi.com The ability to functionalize the triazole ring allows for the tuning of its pharmacological profile.

Antioxidant Materials: Certain triazole-containing compounds have been investigated for their antioxidant properties, which could have applications in materials science and biomedicine. mdpi.com

Kinase Inhibitors: The triazole moiety is a component of various kinase inhibitors, which are crucial in cancer therapy. mdpi.com Future research may focus on designing specific nitro-triazole derivatives that can target particular kinases with high efficacy.

Agrochemicals: The triazole framework is present in many successful fungicides and pesticides. The development of novel nitro-triazole compounds could lead to new agrochemicals with improved efficacy and environmental profiles.

Interdisciplinary Research Integrating this compound into Hybrid Systems

The integration of this compound into larger, multifunctional systems represents a frontier in materials science. By creating hybrid molecules or composite materials, researchers can combine the properties of the nitro-triazole unit with those of other chemical entities to achieve novel functionalities.

Promising interdisciplinary approaches include:

Hybrid Heterocyclic Compounds: Synthesizing molecules that contain both a nitro-triazole ring and other heterocyclic systems (e.g., pyrazole, tetrazole) can lead to materials with enhanced properties. nih.gov For example, combining scaffolds has been shown to markedly improve the cytotoxic potential of anticancer drug candidates. nih.gov

Energetic Polymers: Incorporating the nitro-triazole moiety into a polymer backbone is a strategy for developing next-generation energetic materials. Such polymers could offer tailored mechanical properties alongside high energy density. Research into polymers containing both triazole and tetrazole moieties highlights this potential. researchgate.net

Co-crystallization: Forming co-crystals of nitro-triazoles with other molecules is a technique to modify physical properties like density, sensitivity, and thermal stability without altering the chemical structure of the compound itself. energetic-materials.org.cn This approach allows for the fine-tuning of material properties for specific applications.

This focus on interdisciplinary integration underscores a shift from studying the molecule in isolation to utilizing it as a high-value component within more complex and functional material systems.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-nitro-1,2,4-triazol-3-amine, and how can reaction yields be improved?

Microwave-assisted synthesis is a validated method for regioselective preparation of nitro-substituted triazol-3-amine derivatives. Key steps include:

- Reagent selection : Use nitro-substituted aryl precursors (e.g., 4-nitrophenyl derivatives) to introduce the nitro group at the N1 position .

- Microwave parameters : Optimize temperature (e.g., 150–200°C) and reaction time (15–30 minutes) to enhance yields (47–82% for analogous compounds) .

- Workup : Purify via column chromatography or recrystallization using polar aprotic solvents (e.g., DCM/MeOH mixtures) .

Yield challenges : Substituent electronic effects (e.g., electron-withdrawing nitro groups) may reduce yields due to steric hindrance or side reactions; iterative optimization of stoichiometry and catalysts (e.g., Pd/C) is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the nitro group deshields adjacent protons, shifting aromatic protons to δ 7.5–8.2 ppm .

- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% deviation) .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., triazole ring planarity and nitro group orientation) using single-crystal diffraction .

Q. What safety protocols are essential for handling nitro-substituted triazol-3-amine derivatives?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Store at –20°C in airtight containers to prevent decomposition; avoid light exposure .

- Waste disposal : Segregate nitro-containing waste and use licensed hazardous waste services for incineration .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for HIV reverse transcriptase inhibition?

- Docking studies : Model interactions with the HIV-1 RT hydrophobic pocket (e.g., W229 binding site) using software like AutoDock Vina. Prioritize derivatives with nitro groups positioned for π-π stacking or hydrogen bonding .

- DFT analysis : Calculate electrostatic potential maps to predict reactivity (e.g., nitro group electrophilicity) and tautomer stability .

- QSAR : Corrogate substituent effects (e.g., methyl vs. tert-butyl groups) on inhibitory potency using regression models .

Q. How do structural modifications (e.g., nitro vs. azido groups) influence energetic properties?

- Detonation performance : Compare velocity () and pressure () using EXPLO5 software. Nitro groups typically enhance oxygen balance, increasing (e.g., 8,159–9,409 m/s for azido-nitro analogs) .

- Sensitivity : Assess impact sensitivity via hammer tests. Nitro derivatives may require stabilization (e.g., co-crystallization with inert salts) to reduce explosiveness .

Q. How can contradictory spectral or reactivity data be resolved in triazol-3-amine research?

Q. What strategies improve the stability of nitro-substituted triazol-3-amine derivatives in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.